Cas no 26690-80-2 (Boc-NH-PEG1-OH)

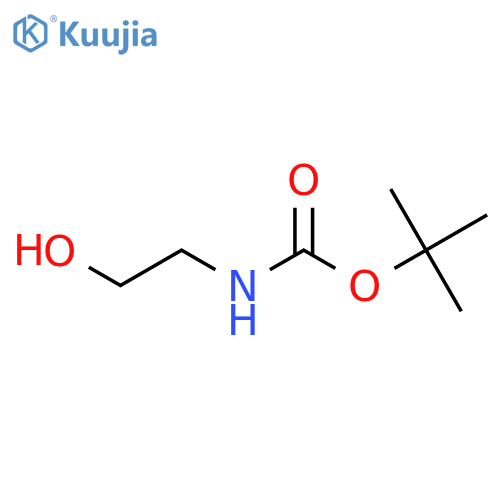

Boc-NH-PEG1-OH structure

商品名:Boc-NH-PEG1-OH

Boc-NH-PEG1-OH 化学的及び物理的性質

名前と識別子

-

- N-Boc-ethanolamine

- tert-Butyl N-(2-hydroxyethyl)carbamate

- N-BOC-Aminoethanol

- Boc-Glycinol

- N-(2-Hydroxymethyl)carbamic acid benzyl ester

- 2-(Boc-amino)ethanol

- 2-(tert-Butoxycarbonylamino)-1-ethanol

- Boc-aminoethanol

- Boc-Gly-ol

- L-Ile-ol

- tert-Butyl (2-hydroxyethyl)carbamate

- (2-hydroxy-ethyl)-carbamic acid tert-butyl ester

- 2-(tert-Butoxycarbonyl)ethanolamine

- 2-(tert-butoxycarbonylamino)ethanol

- 2-Boc-ethanolamine

- Boc-2-aminoethanol

- Boc-NH-(CH2)2-1-naphthylamide

- N-(t-butoxycarbonyl)-2-hydroxy-ethylamine

- N-(tert-Butoxycarbonyl)ethanolaMine

- tert-butyl N-(2-hydroxyethyl)-carbamate

- 2-(Boc-amino)-1-ethanol

- N-(2-Hydroxyethyl)carbamic Acid tert-Butyl Ester

- tert-butyl 2-hydroxyethylcarbamate

- N-t-butoxycarbonyl-2-aminoethanol

- Carbamic acid, (2-hydroxyethyl)-, 1,1-dimethylethyl ester

- (2-Hydroxyethyl)carbamic acid tert-butyl ester

- Boc-NH-PEG1-OH

- N-Boc-2-hydroxyethylamine

- HY-W007322

- FT-0638629

- N-(t-butoxycarbonyl)ethanolamine

- tert-butyl-N-(2-hydroxyethyl)-carbamate

- tert.-butyl (2-hydroxyethyl)carbamate

- Z425738616

- t-butyl N-(-2-hydroxyethyl)-carbamate

- (N-Boc)-2-aminoethanol

- BocNH-PEG1-OH

- t-butyl N-(2-hydroxyethyl)carbamate

- DTXSID10369791

- 2-t-butoxycarbonylaminoethanol

- GPTXCAZYUMDUMN-UHFFFAOYSA-N

- tert-butyl(2-hydroxyethyl)carbamate

- SCHEMBL56640

- J-524795

- (2-hydroxy-ethyl)carbamic acid t-butyl ester

- (2-hydroxyethyl)carbamic acid t-butyl ester

- 2-(t-butoxycarbonylamino)ethanol

- 2-(tert-butyloxycarbonylamino)ethanol

- tert-butyl-2-hydroxyethylcarbamate

- tert-butyl-N-2-hydroxyethylcarbamate

- t-Boc-N-Amido-PEG1-alcohol

- N-t-butoxycarbonyl ethanolamine

- 2-(N-Boc-amino)-ethanol

- N-Boc-ethanolamine, 98%

- GPTXCAZYUMDUMN-UHFFFAOYSA-

- BP-12620

- N-(TERT-BUTOXYCARBONYL)-2-AMINOETHANOL

- N-(tert-Butyloxycarbonyl)-2-aminoethanol

- 2-(t-butyloxycarbonylamino) ethanol

- 2-Aminoethan-1-ol, N-Boc protected

- N-tert-butoxycarbonyl-amino ethyl alcohol

- t-butyl (2-hydroxyethyl)carbamate

- EN300-52465

- AKOS000321487

- SY004791

- 1,1-dimethylethyl (2-hydroxyethyl)carbamate

- N-Boc-ethanolamine, purum, >=96.0% (GC)

- (2-hydroxyethyl)carbamic acid terbutyl ester

- N-t-butoxycarbonylethanolamine

- N-(t-butoxy-carbonyl)ethanolamine

- BCP04402

- 2-(tert-butyloxy-carbonylamino)ethanol

- tert-butyl 2-(hydroxy)ethylcarbamate

- AB3416

- t-butyl-N-(2-hydroxyethyl)carbamate

- 2-Hydroxyethylcarbamic acid tert-butyl ester

- 26690-80-2

- AS-14399

- tert-butyl N-(2-hydroxy-ethyl)carbamate

- 2-(N-tert-butoxycarbonylamino)ethanol

- J-016517

- AC-31980

- t-butyl 2-hydroxyethylcarbamate

- 2-tert-butoxycarbonylaminoethanol

- tert-butyl (2-hydroxyethyl)-carbamate

- 2-(t-butoxycarbonyl amino)ethanol

- 2-(N-t-butoxycarbonylamino)ethanol

- A818558

- (2-hydroxyethyl)-carbamic acid tert-butyl ester

- AM84853

- MFCD00056657

- H0899

- CS-W007322

- InChI=1/C7H15NO3/c1-7(2,3)11-6(10)8-4-5-9/h9H,4-5H2,1-3H3,(H,8,10)

- 2-(BOC)aminoethanol

- N-(t-butoxycarbonyl)-2-aminoethanol

- N-Boc ethanolamine

- DTXCID10320827

- N-Boc-ethanolamine;Boc-ethanolamine;N-(tert-Butoxycarbonyl)ethanolamine

- ALBB-008895

- STK505646

- DB-013096

-

- MDL: MFCD00056657

- インチ: 1S/C7H15NO3/c1-7(2,3)11-6(10)8-4-5-9/h9H,4-5H2,1-3H3,(H,8,10)

- InChIKey: GPTXCAZYUMDUMN-UHFFFAOYSA-N

- ほほえんだ: O(C(N([H])C([H])([H])C([H])([H])O[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 161.10500

- どういたいしつりょう: 161.105

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 128

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 2

- トポロジー分子極性表面積: 58.6

- 疎水性パラメータ計算基準値(XlogP): 0.2

じっけんとくせい

- 色と性状: 淡黄色液体

- 密度みつど: 1.042 g/mL at 25 °C(lit.)

- ゆうかいてん: No data available

- ふってん: 92°C/0.3mmHg(lit.)

- フラッシュポイント: 華氏温度:228.2°f

摂氏度:109°c - 屈折率: n20/D 1.449(lit.)

- すいようせい: Soluble in water or 1% acetic acid. Soluble in ethyl acetate and methanol.

- PSA: 58.56000

- LogP: 0.89430

- ようかいせい: 使用できません

Boc-NH-PEG1-OH セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Danger

- 危害声明: H301,H315,H318,H335

- 警告文: P261,P280,P301+P310,P305+P351+P338

- 危険物輸送番号:UN 2810 6.1/PG 3

- WGKドイツ:2

- 危険カテゴリコード: 25-37/38-41

- セキュリティの説明: S26-S39-S45-S36/37/39

- 福カードFコード:10-21

-

危険物標識:

- リスク用語:R25; R37/38; R41

- セキュリティ用語:S26;S39;S45

- 危険レベル:IRRITANT

- ちょぞうじょうけん:貯蔵温度2-8°C

Boc-NH-PEG1-OH 税関データ

- 税関コード:2924199090

- 税関データ:

中国税関コード:

2924199090概要:

2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Boc-NH-PEG1-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1027871-25g |

Boc-NH-PEG1-OH |

26690-80-2 | 97% | 25g |

¥ůƕ | 2023-07-25 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004791-500g |

N-Boc-Ethanolamine |

26690-80-2 | ≥98% | 500g |

¥701.00 | 2024-07-09 | |

| eNovation Chemicals LLC | D397576-25g |

N-Boc-ethanolamine |

26690-80-2 | 97% | 25g |

$275 | 2024-05-24 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B106014-1kg |

Boc-NH-PEG1-OH |

26690-80-2 | 96% | 1kg |

¥1428.90 | 2023-09-04 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N12450-1kg |

Boc-NH-PEG1-OH |

26690-80-2 | 1kg |

¥1986.0 | 2021-09-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N12450-500g |

Boc-NH-PEG1-OH |

26690-80-2 | 500g |

¥1046.0 | 2021-09-08 | ||

| Enamine | EN300-52465-0.5g |

tert-butyl N-(2-hydroxyethyl)carbamate |

26690-80-2 | 95% | 0.5g |

$21.0 | 2023-05-03 | |

| Enamine | EN300-52465-2.5g |

tert-butyl N-(2-hydroxyethyl)carbamate |

26690-80-2 | 95% | 2.5g |

$27.0 | 2023-05-03 | |

| eNovation Chemicals LLC | K06738-100g |

TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE |

26690-80-2 | 98% | 100g |

$200 | 2024-06-05 | |

| eNovation Chemicals LLC | K06738-1kg |

TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE |

26690-80-2 | 98% | 1kg |

$600 | 2024-06-05 |

Boc-NH-PEG1-OH 関連文献

-

A. C. Gon?alves,J. Luis Capelo,C. Lodeiro,A. A. Dos Santos Photochem. Photobiol. Sci. 2017 16 1174

-

Wenjun Huang,Xiaoxia Wang,Changrong Wang,Lili Du,Jianhua Zhang,Liandong Deng,Huiqing Cao,Anjie Dong J. Mater. Chem. B 2019 7 965

-

Ruijie Zeng,Linquan Bao,Hongting Sheng,Lili Sun,Man Chen,Yan Feng,Manzhou Zhu RSC Adv. 2016 6 78576

-

Jianbing Jiang,Eunkyung Yang,Kanumuri Ramesh Reddy,Dariusz M. Niedzwiedzki,Christine Kirmaier,David F. Bocian,Dewey Holten,Jonathan S. Lindsey New J. Chem. 2015 39 5694

-

Smita Kashyap,Manickam Jayakannan J. Mater. Chem. B 2014 2 4142

26690-80-2 (Boc-NH-PEG1-OH) 関連製品

- 79069-13-9(Boc-L-alaninol)

- 106391-86-0(Boc-D-alaninol)

- 75051-55-7(tert-butyl N-[2-(aminooxy)ethyl]carbamate)

- 206265-98-7(Boc-NH-PEG7-NH2)

- 106984-09-2(Boc-NH-PEG4)

- 38267-76-4(Tert-butyl N-ethylcarbamate)

- 890091-43-7(Boc-amido-PEG9-amine)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:26690-80-2)Boc-NH-PEG1-OH

清らかである:99%

はかる:1kg

価格 ($):195.0

atkchemica

(CAS:26690-80-2)Boc-NH-PEG1-OH

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ